molecular formula C17H16ClN3O4S2 B2619892 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 886947-38-2

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No. B2619892
CAS RN: 886947-38-2
M. Wt: 425.9
InChI Key: JESNYSNGJDKEAX-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide, also known as CMTM, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to interact with various proteins, including PD-L1, CD70, and CD27, which are involved in regulating the immune response. This compound has also been shown to inhibit the activity of NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of the immune response, regulation of apoptosis, inhibition of angiogenesis, and reduction of inflammation. This compound has also been shown to have an effect on various signaling pathways, including the JAK/STAT and PI3K/Akt pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide in lab experiments is its potential therapeutic applications in various diseases. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using this compound is its lack of specificity, as it can interact with various proteins and signaling pathways, making it difficult to determine its exact mechanism of action.

Future Directions

There are several future directions for N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide research, including the development of more specific analogs with fewer off-target effects, the identification of new therapeutic applications, and the investigation of this compound's potential as a diagnostic tool. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other proteins and signaling pathways.

Synthesis Methods

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide can be synthesized through a multi-step process involving the reaction of 7-chloro-4-methoxybenzo[d]thiazole-2-carboxylic acid with N,N-dimethylsulfamide and 4-(trifluoromethyl)benzoyl chloride. The final product is obtained after purification and isolation using column chromatography.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by regulating the immune system and promoting apoptosis. Inflammation and autoimmune disorders have also been treated with this compound due to its ability to modulate the immune response and reduce inflammation.

properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-21(2)27(23,24)11-6-4-10(5-7-11)16(22)20-17-19-14-13(25-3)9-8-12(18)15(14)26-17/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESNYSNGJDKEAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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